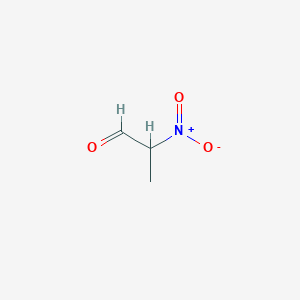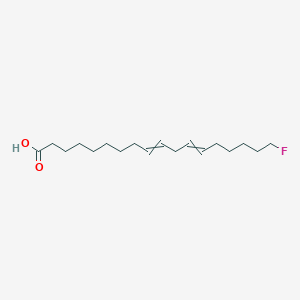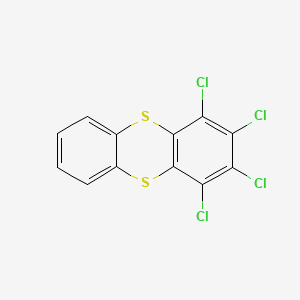
1,2,3,4-Tetrachlorothianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachlorothianthrene is a sulfur-containing heterocyclic compound characterized by the presence of four chlorine atoms attached to a thianthrene core Thianthrene itself is a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorothianthrene can be synthesized through various methods. One common approach involves the reaction of arenethiols with sulfur dichloride (S₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method allows for the direct synthesis of symmetric thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thianthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachlorothianthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachlorothianthrene involves its interaction with molecular targets and pathways within cells. The compound’s sulfur atoms play a crucial role in its redox behavior, allowing it to participate in electron transfer reactions. This redox activity can influence various cellular processes, including oxidative stress response and enzyme activity modulation .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but different chemical properties.
1,2,3,4-Tetrahydrocarbazole: A tricyclic aromatic compound with distinct biological activities and synthetic routes.
Uniqueness: 1,2,3,4-Tetrachlorothianthrene is unique due to its high chlorine content and sulfur-containing heterocyclic structure
Eigenschaften
CAS-Nummer |
134503-41-6 |
|---|---|
Molekularformel |
C12H4Cl4S2 |
Molekulargewicht |
354.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
InChI-Schlüssel |
LRILBDXHOBYDGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


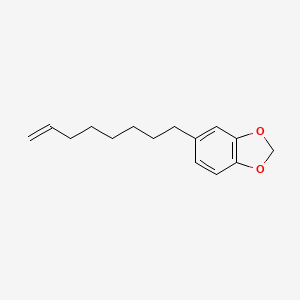
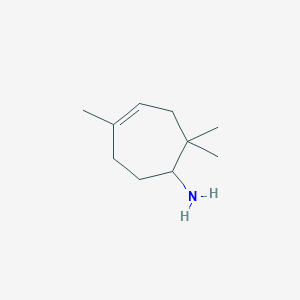
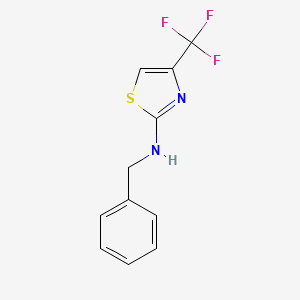
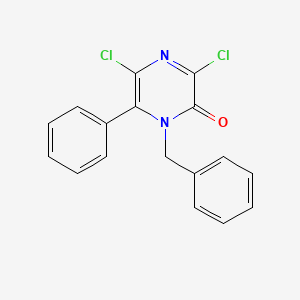
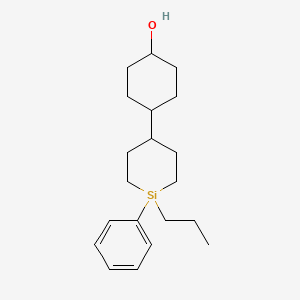
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
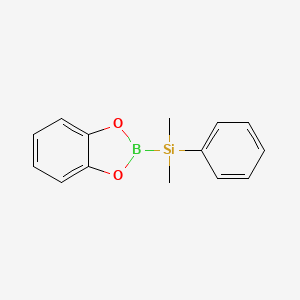
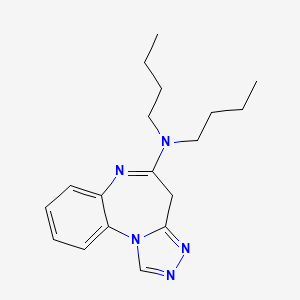
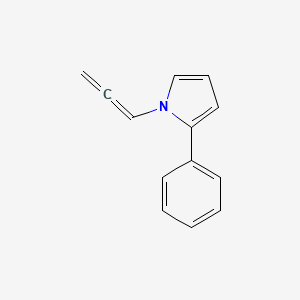
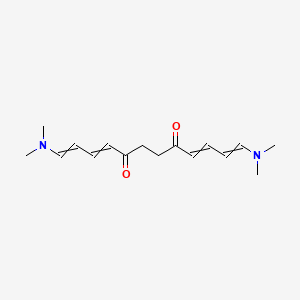
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
